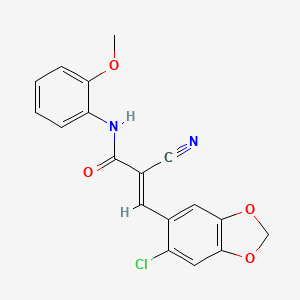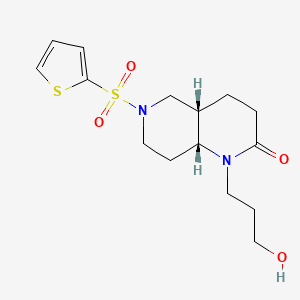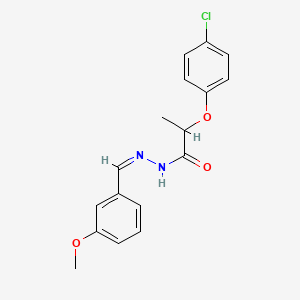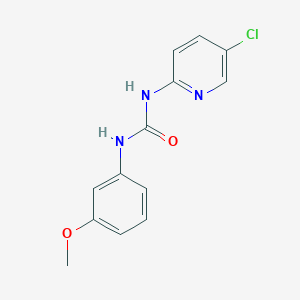
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in epigenetic research. BIX-01294 is a selective inhibitor of the histone lysine methyltransferase G9a, which is involved in the methylation of histone H3 at lysine 9 (H3K9). This inhibition leads to the reduction of H3K9 methylation, which has been linked to various biological processes, including gene expression, DNA damage response, and cell differentiation.
作用机制
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide selectively inhibits the histone lysine methyltransferase G9a by binding to the SET domain of the enzyme. This binding leads to the disruption of the catalytic activity of G9a, which results in the reduction of H3K9 methylation. The reduction of H3K9 methylation has been linked to the regulation of gene expression, DNA damage response, and cell differentiation.
Biochemical and Physiological Effects:
The inhibition of G9a by 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of G9a leads to the reduction of H3K9 methylation, which has been linked to changes in gene expression and cell differentiation. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has also been shown to affect the proliferation of cancer cells and the response to DNA damage. Additionally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has several advantages for lab experiments, including its selectivity for G9a and its ability to modulate H3K9 methylation. However, there are also limitations to its use, including its potential off-target effects and toxicity at high concentrations. Additionally, the effects of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide on other histone lysine methyltransferases and the long-term effects of its use are still unclear.
未来方向
There are several future directions for the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide in scientific research. One area of interest is the investigation of the role of G9a in neurodevelopmental disorders and the potential use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide as a therapeutic agent. Another area of interest is the investigation of the effects of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide on other histone lysine methyltransferases and the development of more selective inhibitors. Additionally, the long-term effects of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide on gene expression and cell differentiation need to be further investigated.
合成方法
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide is a synthetic compound that can be prepared using a multistep synthesis method. The first step involves the preparation of 6-chloro-1,3-benzodioxole-5-carbaldehyde, which is then reacted with 2-methoxyaniline to form 6-chloro-1,3-benzodioxole-5-amine. The amine is then reacted with cyanoacetic acid to form the cyanoacetic acid amide derivative. The final step involves the reaction of the cyanoacetic acid amide derivative with 2-methoxyphenylacrylic acid to form 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide.
科学研究应用
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has been extensively used in epigenetic research to investigate the role of G9a in various biological processes. The inhibition of G9a by 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has been shown to affect the differentiation of embryonic stem cells, the proliferation of cancer cells, and the response to DNA damage. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)acrylamide has also been used to investigate the role of G9a in the regulation of gene expression, particularly in the context of neurodevelopmental disorders such as schizophrenia and autism.
属性
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-23-15-5-3-2-4-14(15)21-18(22)12(9-20)6-11-7-16-17(8-13(11)19)25-10-24-16/h2-8H,10H2,1H3,(H,21,22)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSSEMQRFTXKY-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-acetyl-N-(1-ethylbutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5300796.png)
![1-[2-(benzyloxy)-5-fluorophenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B5300799.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)

![2,4-difluoro-3-methoxy-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5300822.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)